Cas no 34693-23-7 (a-D-Fructofuranose,1,6-bis(dihydrogen phosphate))

a-D-Fructofuranose,1,6-bis(dihydrogen phosphate) structure
34693-23-7 structure
Product Name:a-D-Fructofuranose,1,6-bis(dihydrogen phosphate)
CAS No:34693-23-7
MF:C6H14O12P2
MW:340.115684986115
CID:312836
PubChem ID:718
Update Time:2025-04-19

a-D-Fructofuranose,1,6-bis(dihydrogen phosphate) Chemical and Physical Properties

Names and Identifiers

    • a-D-Fructofuranose,1,6-bis(dihydrogen phosphate)
    • [2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
    • 1,6-di-o-phosphonohex-2-ulofuranose
    • AC1L19V8
    • AC1Q6SXN
    • AR-1B8318
    • fructose 1,6-bisphosphate
    • Fructose 1,6-diphosphate
    • FRUCTOSE,6-DIPHOSPHASE
    • fructose-1,6-biphosphate aldolase
    • fructose-1,6-bisphosphate
    • fructose-1,6-phosphate
    • KST-1B4651
    • NSC57553
    • fructose-1,6-diphosphate
    • CERAPP_13814
    • DTXSID40274283
    • [2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogenphosphate
    • 488-69-7
    • .alpha.-D-Fructofuranose,6-bis(dihydrogen phosphate)
    • 38099-82-0,(anhydrous)
    • [(2R,3S,4S)-3,4,5-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
    • 9C973DEC-6AB5-4215-BD46-52E3CDE0C89A
    • CHEBI:180626
    • .alpha.-D-Fructofuranose 1,6-diphosphate
    • DTXSID10859405
    • 34693-23-7
    • Inchi: 1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)
    • InChI Key: RNBGYGVWRKECFJ-UHFFFAOYSA-N
    • SMILES: P(=O)(O)(O)OCC1(C(C(C(COP(=O)(O)O)O1)O)O)O

Computed Properties

  • Exact Mass: 339.99602
  • Monoisotopic Mass: 339.996049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 203
  • XLogP3: -5.6

Experimental Properties

  • Density: 2.095
  • Boiling Point: 722.6°Cat760mmHg
  • Flash Point: 390.8°C
  • PSA: 203.44
  • LogP: -2.98580
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd